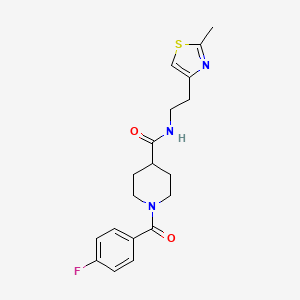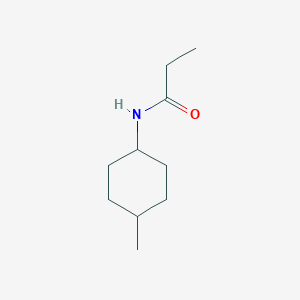
N-(4-methylcyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)propanamide, also known as Mexedrone, is a synthetic cathinone that has gained popularity in the research community due to its potential applications in various fields of study. This compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and have stimulant properties. In
作用機序
N-(4-methylcyclohexyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin in the brain. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in a stimulant effect, which can cause feelings of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)propanamide has been shown to have several biochemical and physiological effects on the body. It can increase heart rate and blood pressure, leading to cardiovascular effects. It can also cause seizures and other neurological symptoms, such as hyperreflexia and tremors. N-(4-methylcyclohexyl)propanamide has also been shown to have effects on the liver and kidneys, and can cause liver and kidney damage with prolonged use.
実験室実験の利点と制限
N-(4-methylcyclohexyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in small quantities for research purposes. It also has potential applications in various fields of study, including pharmacology, toxicology, and forensic science.
However, N-(4-methylcyclohexyl)propanamide also has several limitations for use in lab experiments. It can be difficult to obtain and may not be readily available for research purposes. It is also a controlled substance in some countries, making it illegal to possess or use without proper authorization.
将来の方向性
There are several future directions for research on N-(4-methylcyclohexyl)propanamide. One area of study is its potential use as a treatment for depression, ADHD, and obesity. Another area of study is its potential toxicity and adverse effects on the body, and ways to mitigate these effects. N-(4-methylcyclohexyl)propanamide can also be studied for its potential use in drug-facilitated crimes and its detection in biological samples. Further research is needed to fully understand the potential applications and limitations of N-(4-methylcyclohexyl)propanamide in various fields of study.
Conclusion:
In conclusion, N-(4-methylcyclohexyl)propanamide is a synthetic cathinone that has gained popularity in the research community due to its potential applications in various fields of study. It can be synthesized using several methods and has been studied for its pharmacological, toxicological, and forensic applications. N-(4-methylcyclohexyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin in the brain, leading to a stimulant effect. It has several advantages and limitations for use in lab experiments, and several future directions for research. Further research is needed to fully understand the potential applications and limitations of N-(4-methylcyclohexyl)propanamide in various fields of study.
合成法
N-(4-methylcyclohexyl)propanamide can be synthesized using several methods, including the reaction of 4-methylcyclohexanone with propanoyl chloride in the presence of a base, such as sodium carbonate. The resulting product is then purified using chromatography techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-(4-methylcyclohexyl)propanamide has been studied in various fields of research, including pharmacology, toxicology, and forensic science. In pharmacology, N-(4-methylcyclohexyl)propanamide has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. It has also been studied for its potential use in treating depression, attention deficit hyperactivity disorder (ADHD), and obesity.
In toxicology, N-(4-methylcyclohexyl)propanamide has been studied for its potential toxicity and adverse effects on the body. It has been shown to have cardiovascular effects, such as increased heart rate and blood pressure, and can cause seizures and other neurological symptoms.
In forensic science, N-(4-methylcyclohexyl)propanamide has been studied for its potential use as a drug of abuse and its detection in biological samples, such as urine and blood. It has also been studied for its potential use in drug-facilitated crimes.
特性
IUPAC Name |
N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXKVCAIKPLDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

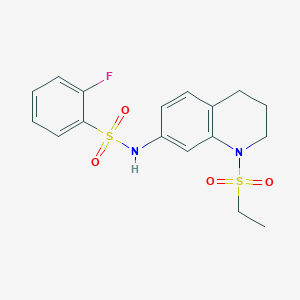

![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)


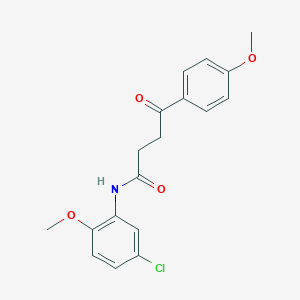
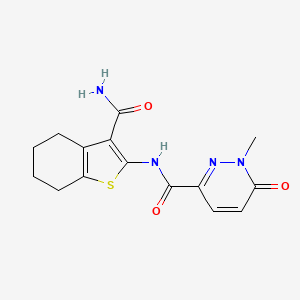

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
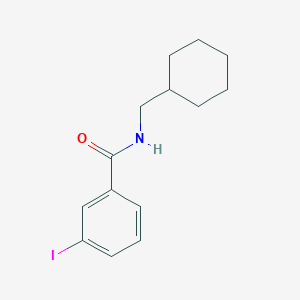
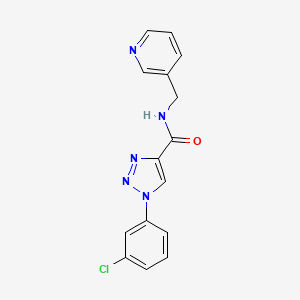
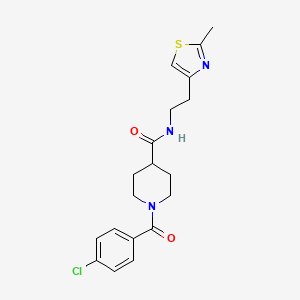
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
